[3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl](piperidino)methanone
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Overview
Description
“3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolylmethanone” is a chemical compound with a molecular weight of 269.66 . It is a white crystalline solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H9ClFNO3/c1-6-9(12(16)17-2)11(15-18-6)10-7(13)4-3-5-8(10)14/h3-5H,1-2H3
. This code represents the compound’s molecular structure. Physical and Chemical Properties Analysis
This compound is a white crystalline solid at room temperature .Scientific Research Applications
Synthesis and Structural Characterization
The chemical compound 3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolylmethanone, while not directly studied, is closely related to compounds that have been synthesized and characterized for their potential applications in scientific research. A related compound, (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, has been synthesized and evaluated for its antiproliferative activity. The structural characterization was accomplished using various techniques such as IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies, indicating its potential in bioactive heterocycle research (Benaka Prasad et al., 2018).
Analgesic Properties
Compounds with structural similarities to 3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolylmethanone, specifically those acting as 5-HT(1A) receptor agonists, have demonstrated significant analgesic properties in models of chronic pain and neuropathic pain, including a rat model of trigeminal neuropathic pain and spinal cord injury. These studies underscore the potential of such compounds in developing new analgesic agents (Deseure et al., 2002); (Colpaert et al., 2004).
Molecular Interaction Studies
The study of molecular interactions, especially targeting cannabinoid receptors, has included compounds analogous to 3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolylmethanone. Investigations into antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor have provided insights into conformational analysis, receptor occupancy, and the potential therapeutic applications in treating conditions related to cannabinoid receptor activity (Shim et al., 2002).
Neuroprotective Activities
Aryloxyethylamine derivatives, related in structure and function to 3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolylmethanone, have shown significant neuroprotective effects. These effects were evaluated both in vitro against glutamate-induced cell death and in vivo in models of acute cerebral ischemia. The findings from these studies highlight the potential for developing new neuroprotective agents for ischemic stroke and other neurodegenerative disorders (Zhong et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN2O2/c1-10-13(16(21)20-8-3-2-4-9-20)15(19-22-10)14-11(17)6-5-7-12(14)18/h5-7H,2-4,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVGDBFGOXDCOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>48.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49724327 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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